molecular formula C15H16N2O4 B2726745 Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate CAS No. 338795-23-6

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate

Cat. No. B2726745
CAS RN: 338795-23-6
M. Wt: 288.303
InChI Key: CHXNRBQKMDGRMH-UHFFFAOYSA-N
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Description

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a chemical compound with the CAS Number: 338795-23-6 . It has a molecular weight of 288.3 and its IUPAC name is diethyl 2- [ (2-cyanoanilino)methylene]malonate . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)10-17-13-8-6-5-7-11 (13)9-16/h5-8,10,17H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 288.3 . The InChI code for this compound is 1S/C15H16N2O4/c1-3-20-14 (18)12 (15 (19)21-4-2)10-17-13-8-6-5-7-11 (13)9-16/h5-8,10,17H,3-4H2,1-2H3 .

Scientific Research Applications

Structural Properties and Complexation Behavior

Research has been conducted on the structural properties and complexation behavior of compounds similar to Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate. For instance, studies on the electrochemical characterization of related compounds have shed light on their redox processes, which are crucial for understanding their behavior in chemical reactions and potential applications in material science and electrochemistry (Amarandei et al., 2014). Such investigations are foundational for developing new materials with specific electronic or photonic properties, potentially useful in creating advanced sensors, catalysts, or electronic devices.

Applications in Biocatalysis and Drug Metabolism

Compounds bearing resemblance to this compound have found applications in biocatalysis and drug metabolism. For example, research into the enzymatic activity of certain microorganisms on β-amino acids reveals the potential for using similar compounds as intermediates in pharmaceutical synthesis (Li et al., 2013). This area of study is particularly relevant for the development of enantiomerically pure compounds, which are essential in creating more effective and safer pharmaceuticals.

Corrosion Inhibition

In the field of industrial chemistry, analogs of this compound have been explored as corrosion inhibitors. These studies focus on understanding how such compounds interact with metal surfaces to prevent corrosion, a critical aspect in maintaining the integrity of industrial equipment and infrastructure (Gupta et al., 2017). The insights gained from these studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors, highlighting the compound's potential utility in various industrial applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

diethyl 2-[(2-cyanoanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)10-17-13-8-6-5-7-11(13)9-16/h5-8,10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXNRBQKMDGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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